molecular formula C20H27N3O5 B12165591 N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12165591
M. Wt: 389.4 g/mol
InChI Key: ROBHXDWDXAUAHJ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a spirocyclic hydantoin core (1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl) linked via an acetamide group to a 3,4-dimethoxybenzyl substituent. The spirocyclic hydantoin moiety provides conformational rigidity, which enhances binding specificity to biological targets . The 3,4-dimethoxybenzyl group contributes to solubility via methoxy oxygen atoms, which can participate in hydrogen bonding, and modulates lipophilicity for balanced membrane permeability.

Pharmacological Relevance:
Spirocyclic hydantoins are explored for antiviral, anticonvulsant, and anti-inflammatory activities. The 3,4-dimethoxybenzyl group may enhance interactions with enzymes or receptors, such as viral polymerases or neurological targets, by leveraging methoxy groups for polar interactions .

Properties

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C20H27N3O5/c1-22-19(26)23(18(25)20(22)9-5-4-6-10-20)13-17(24)21-12-14-7-8-15(27-2)16(11-14)28-3/h7-8,11H,4-6,9-10,12-13H2,1-3H3,(H,21,24)

InChI Key

ROBHXDWDXAUAHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the 3,4-Dimethoxybenzyl Group: This step involves a nucleophilic substitution reaction where the 3,4-dimethoxybenzyl group is attached to the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the acetamide moiety.

    Substitution: The benzyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, “this compound” could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Hydantoin Acetamides

Compound Name Key Substituents Molecular Weight LogP* Biological Activity Key Differences vs. Target Compound
N-(3,4-Dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 3,4-Dimethoxybenzyl; no hydantoin substitution ~377.4 ~2.1 Antiviral (hypothetical) Reference compound
N-(Phenylmethoxy)-2-(6-phenyl-1-methyl-2,4-dioxo-spiro[4.5]decan-3-yl)acetamide 6-Phenyl hydantoin; benzyloxy ~421.5 ~3.8 Lipophilic anti-inflammatory/antiviral Higher lipophilicity; steric bulk from phenyl
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-spiro[4.5]dec-3-yl)acetamide 8-Methyl hydantoin; 4-methylcyclohexyl 335.4 ~3.5 CNS-targeted (e.g., anticonvulsant) Reduced solubility; enhanced blood-brain barrier penetration
N-(4-Chlorophenyl)-2-(8-methyl-2,4-dioxo-spiro[4.5]dec-3-yl)acetamide 4-Chlorophenyl; 8-methyl hydantoin 349.8 ~3.2 Antiviral (MPXV inhibition) Electron-withdrawing Cl enhances binding but may increase toxicity
2-(6-Methyl-2,4-dioxo-spiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide Pyridin-3-ylethyl; 6-methyl hydantoin ~360.4 ~1.8 Potent anti-MPXV (IC₅₀ < 1 µM) Basic pyridine improves solubility; antiviral specificity

*LogP values estimated via fragment-based methods (e.g., Moriguchi logP).

Key Findings:

Substituent Effects on Lipophilicity :

  • The 3,4-dimethoxybenzyl group in the target compound provides moderate lipophilicity (LogP ~2.1), balancing solubility and membrane permeability. In contrast, phenylmethoxy (LogP ~3.8, ) or cyclohexyl (LogP ~3.5, ) substituents increase lipophilicity, favoring CNS penetration but reducing aqueous solubility .
  • The pyridin-3-ylethyl group () lowers LogP (~1.8) due to its polarizable nitrogen, enhancing solubility for systemic antiviral applications .

Biological Activity Correlations :

  • Antiviral Potency : The pyridin-3-ylethyl derivative () shows sub-micromolar inhibition of MPXV polymerase, likely due to π-π stacking with viral proteins. The target compound’s dimethoxy groups may similarly engage in hydrogen bonding with viral targets but require empirical validation .
  • Anticonvulsant Activity : Cyclohexyl derivatives () exhibit CNS activity, attributed to enhanced blood-brain barrier penetration from lipophilic groups .

Structural Rigidity and Binding :

  • The spirocyclic hydantoin core’s rigidity minimizes entropic penalties during target binding. Substituents at the hydantoin 6- or 8-position (e.g., methyl, phenyl) modulate steric interactions; for example, 6-phenyl () may hinder binding to compact active sites .

Safety and Toxicity :

  • Chlorophenyl derivatives () risk off-target reactivity due to the electrophilic chlorine atom, whereas methoxy groups (target compound) are metabolically stable and less prone to toxic metabolite formation .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound notable for its unique structural features and potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound's molecular formula indicates a weight of approximately 330.4 g/mol, featuring a spirocyclic structure that is common among biologically active molecules. The presence of the dimethoxybenzyl moiety enhances its pharmacological potential, while the diazaspirodecane core contributes to its stability and reactivity. This unique combination of structural elements is believed to confer distinct biological activities compared to related compounds.

Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes or receptors. These interactions could modulate their activity, leading to various biological effects. Although detailed mechanisms are yet to be fully elucidated, initial findings indicate potential therapeutic applications in areas such as anti-inflammatory and anticancer treatments.

Anticancer Potential

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For example:

CompoundActivityReference
ND700CInhibits superoxide anion production in neutrophils
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-onePotent inhibitor against KRAS G12C mutations in cancer cells

These findings suggest that similar compounds may share mechanisms that could be harnessed for cancer therapy.

Anti-inflammatory Effects

Studies on the anti-inflammatory properties of related compounds have shown promising results. For instance, the inhibition of specific pathways involved in inflammation suggests that this compound could potentially modulate inflammatory responses effectively.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that require optimized reaction conditions to enhance yield and purity. The development of derivatives with modified structures may further improve biological activity and selectivity.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound and its derivatives:

  • In vitro Studies : Various assays have been conducted to assess the cytotoxicity and efficacy of the compound against different cancer cell lines.
  • In vivo Models : Animal studies are underway to evaluate the therapeutic potential and safety profile of this compound in treating tumors.

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